2,2-Dichloro-3-oxobutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H4Cl2O3 |
|---|---|
Molecular Weight |
170.98 g/mol |
IUPAC Name |
2,2-dichloro-3-oxobutanoic acid |
InChI |
InChI=1S/C4H4Cl2O3/c1-2(7)4(5,6)3(8)9/h1H3,(H,8,9) |
InChI Key |
ZNZPITMZOPLXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)O)(Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2 Dichloro 3 Oxobutanoic Acid and Its Congeners
Direct Halogenation Strategies of β-Keto Acids and Esters
The most direct and frequently employed route for synthesizing α,α-dihalo-β-keto esters and acids involves the electrophilic halogenation of a β-dicarbonyl precursor. The acidity of the α-protons, situated between two electron-withdrawing carbonyl groups, facilitates the formation of an enol or enolate intermediate, which readily reacts with halogenating agents.
Monochlorination and Dichlorination Protocols Utilizing Selective Halogenating Agents (e.g., Sodium Hypochlorite)
The controlled introduction of two chlorine atoms onto the α-carbon of β-keto acids and esters is a critical step in synthesizing the target compound. The outcome of the reaction, yielding either a mono- or dichlorinated product, is highly dependent on the stoichiometry of the reagents and the reaction conditions.
A common and cost-effective method for the dichlorination of β-keto esters like ethyl acetoacetate (B1235776) involves the use of aqueous sodium hypochlorite (B82951) (NaOCl). This reaction is typically performed in a biphasic system or with a phase-transfer catalyst to facilitate the interaction between the organic substrate and the aqueous hypochlorite. The basicity of the NaOCl solution promotes the formation of the enolate, which then attacks the electrophilic chlorine of the hypochlorite. The initial monochlorination product is more acidic than the starting material, which can facilitate the second chlorination step.
Other established chlorinating agents include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). Sulfuryl chloride is a powerful reagent that can effectively dichlorinate β-keto esters, often in an inert solvent like dichloromethane. Careful control of the stoichiometry is essential to prevent over-halogenation or side reactions. NCS offers a milder alternative, often used when more selective chlorination is required. The subsequent hydrolysis of the resulting ethyl 2,2-dichloro-3-oxobutanoate under acidic or basic conditions yields the desired 2,2-dichloro-3-oxobutanoic acid.
Table 1: Halogenation Protocols for β-Keto Esters
| Starting Material | Halogenating Agent | Product |
|---|---|---|
| Ethyl 3-oxobutanoate | Sodium hypochlorite (excess) | Ethyl 2,2-dichloro-3-oxobutanoate |
| Ethyl 3-oxobutanoate | Sulfuryl chloride (2 equiv.) | Ethyl 2,2-dichloro-3-oxobutanoate |
Stereochemical Control and Regioselectivity in Halogenation Reactions
For the synthesis of this compound from acetoacetic acid or its simple esters, regioselectivity is inherently controlled. The methylene (B1212753) group at the α-position is the only site activated for deprotonation and subsequent halogenation.
Stereochemical considerations are not pertinent to the final product, as the C2 carbon is achiral. However, understanding the stereochemical course of halogenation is crucial in asymmetric synthesis. The halogenation of a pre-existing chiral β-keto ester could proceed with diastereoselectivity, influenced by the steric and electronic properties of the chiral auxiliary. The reaction can proceed through either a planar enol or enolate intermediate, and the facial selectivity of the electrophilic attack by the halogenating agent determines the stereochemical outcome.
Synthesis via Carbonyl Group Manipulation and Subsequent α-Halogenation
An alternative synthetic pathway involves constructing the β-dicarbonyl moiety from other functional groups, followed by the key α-halogenation step. This approach can provide access to the target compound from a different set of starting materials.
One such strategy could begin with the Claisen condensation reaction. Condensing ethyl dichloroacetate (B87207) with acetone (B3395972) could, in principle, form the carbon skeleton of this compound after subsequent hydrolysis. However, controlling the self-condensation of acetone and other side reactions presents a significant synthetic challenge. A more controlled approach would involve the acylation of a pre-formed enolate of a ketone with a dichloroacetylating agent.
Derivatization from Precursor Molecules for Enhanced Synthetic Accessibility
The target compound can also be synthesized by modifying readily available, highly functionalized precursors. This strategy can be advantageous if the precursor is commercially available or easily prepared.
For example, the reaction of diketene (B1670635) with chlorine gas can produce 4-chloro-3-oxobutanoyl chloride. Further chlorination of this intermediate could potentially yield a dichlorinated acyl chloride, which upon hydrolysis would give this compound. The handling of highly reactive intermediates like acyl chlorides and the control of the halogenation steps are critical for the success of this route.
Green Chemistry Approaches and Sustainable Synthesis Development
Modern synthetic chemistry emphasizes the development of environmentally friendly and sustainable methods. For the synthesis of this compound, this involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
The use of sodium hypochlorite, with sodium chloride as a benign byproduct, is often considered a greener choice compared to reagents like sulfuryl chloride, which produces corrosive and toxic HCl and SO₂ gas. Further improvements include the development of catalytic halogenation cycles. Such systems could use a catalytic amount of a halogen source in conjunction with a stoichiometric, environmentally friendly oxidant, such as hydrogen peroxide, to regenerate the active halogenating species in situ.
The exploration of alternative reaction media, such as water or supercritical fluids, and the use of energy-efficient technologies like microwave-assisted synthesis or flow chemistry, are active areas of research. These technologies can lead to significantly reduced reaction times, lower energy consumption, and improved process safety and control, all of which are key tenets of green chemistry.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | IUPAC Name |
|---|---|
| This compound | This compound |
| Ethyl acetoacetate | Ethyl 3-oxobutanoate |
| Ethyl 2,2-dichloro-3-oxobutanoate | Ethyl 2,2-dichloro-3-oxobutanoate |
| Sodium hypochlorite | Sodium hypochlorite |
| Sulfuryl chloride | Sulfuryl dichloride |
| N-Chlorosuccinimide | 1-Chloropyrrolidine-2,5-dione |
| Ethyl dichloroacetate | Ethyl 2,2-dichloroacetate |
| Acetone | Propan-2-one |
| Diketene | Oxetan-2-one |
| 4-Chloro-3-oxobutanoyl chloride | 4-Chloro-3-oxobutanoyl chloride |
Chemical Reactivity and Transformation Studies of 2,2 Dichloro 3 Oxobutanoic Acid
Nucleophilic Reactions at the Carbonyl and Carboxylic Acid/Ester Moieties
The carbonyl and carboxylic acid/ester functionalities of 2,2-dichloro-3-oxobutanoic acid and its esters are primary sites for nucleophilic attack.
The synthesis of esters of this compound is a key transformation, as these esters are common starting materials for further reactions. For instance, ethyl 2,2-dichloro-3-oxobutanoate can be synthesized from ethyl acetoacetate (B1235776). A general procedure involves the reaction of ethyl acetoacetate with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in the presence of a catalyst like ammonium (B1175870) chloride in acetonitrile. chemicalbook.com
While specific studies on the direct esterification of this compound or the transesterification of its existing esters are not extensively detailed in the available literature, these reactions are fundamental transformations for carboxylic acids and esters. It is expected that standard esterification conditions, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), would be applicable. Transesterification would likely proceed with an excess of a different alcohol under either acid or base catalysis.
Hydrolysis: The hydrolysis of esters of this compound to the parent carboxylic acid is a well-documented reaction. For the related 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid esters, subsequent acid-catalyzed hydrolysis is a key step in the synthesis of 3,3-difluoro-2-hydroxypropanoic acid. smolecule.comgoogle.com This suggests that both acid- and base-catalyzed hydrolysis are effective for cleaving the ester linkage to yield this compound. The general mechanism for ester hydrolysis involves nucleophilic attack of water (in acidic conditions) or hydroxide (B78521) ions (in basic conditions) at the ester carbonyl carbon. aklectures.com
Reactivity of the Dichlorinated α-Carbon Center
The two chlorine atoms at the α-position significantly influence the reactivity of the molecule, enhancing the electrophilicity of the α-carbon and providing leaving groups for substitution and elimination reactions.
The chlorine atoms on the α-carbon are susceptible to nucleophilic substitution. The electron-withdrawing nature of the adjacent carbonyl group and the inherent electronegativity of the chlorine atoms make the α-carbon electrophilic. This facilitates attack by nucleophiles. While specific examples of nucleophilic substitution on this compound itself are not detailed in the provided search results, the reactivity of similar compounds suggests that nucleophiles such as amines and thiols could displace the chlorine atoms. chemicalbook.com
The removal of one or both chlorine atoms through reductive dehalogenation is a potential transformation for this compound and its esters. For α,α-dihalo ketones in general, reduction can lead to the formation of metal enolates. These intermediates can then be trapped by electrophiles or undergo further reactions. For instance, catalytic hydrogenation has been used to selectively reduce the ketone in a related difluoro-dichloro compound while preserving the dichloro moiety, indicating that the carbon-chlorine bonds are relatively stable under these specific conditions. smolecule.com However, other reducing agents could potentially effect dehalogenation.
Enolization and Tautomeric Equilibria Studies
Like other β-keto esters, this compound and its esters can exist in equilibrium between the keto and enol tautomers. The presence of the electron-withdrawing chlorine atoms at the α-position is expected to influence the position of this equilibrium.
Spectroscopic studies, particularly NMR, are instrumental in studying keto-enol tautomerism. For the parent compound, ethyl acetoacetate, the enol content is approximately 7-10% under normal conditions. oxfordreference.comlibretexts.org The enol form is stabilized by the formation of an intramolecular hydrogen bond. The introduction of two chlorine atoms at the α-position would likely decrease the enol content due to the destabilizing inductive effect of the halogens on the C=C double bond of the enol form. However, specific quantitative studies on the enol content of this compound or its esters are not available in the searched literature. The study of β-keto esters has shown that they typically exist primarily in the keto tautomer form. nih.gov
Carbon-Carbon Bond Cleavage and Rearrangement Reactions
The reactivity of this compound, a dichlorinated β-keto acid, is characterized by the presence of multiple functional groups: a carboxylic acid, a ketone, and a gem-dichloro group. This arrangement of functionalities opens up possibilities for various chemical transformations, including carbon-carbon bond cleavage and rearrangement reactions. While specific studies on the oxidative cleavage and rearrangement of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the established chemistry of related α-halo ketones and β-keto acids.
One of the most pertinent rearrangement reactions for α-halo ketones is the Favorskii rearrangement . wikipedia.orgslideshare.net This reaction typically occurs in the presence of a base and leads to the formation of a carboxylic acid derivative through a cyclopropanone (B1606653) intermediate. slideshare.net In the case of this compound, the presence of two α-chlorine atoms and an adjacent carbonyl group suggests that it could potentially undergo a Favorskii-type rearrangement. The general mechanism of the Favorskii rearrangement involves the formation of an enolate, followed by intramolecular nucleophilic attack to form a cyclopropanone, which is then opened by a nucleophile. slideshare.net For α,α'-dihaloketones, the reaction can lead to α,β-unsaturated carbonyl compounds. wikipedia.org
Another significant reaction pathway for β-keto acids is oxidative cleavage . The carbon-carbon bond between the carbonyl carbon and the α-carbon in β-dicarbonyl compounds can be cleaved under oxidative conditions. Reagents like Oxone have been shown to effectively cleave the C-C bond in 1,3-dicarbonyl compounds, yielding carboxylic acids. organic-chemistry.org A copper-catalyzed method using TEMPO as a radical initiator has also been developed for the oxidative cleavage of β-keto esters to form α-keto esters. rsc.org Furthermore, superoxide (B77818) has been reported to induce the oxidative cleavage of α-keto, α-hydroxy, and α-halo ketones and esters. nih.gov Given these precedents, it is plausible that this compound could undergo oxidative C-C bond cleavage at the C2-C3 position under suitable oxidizing conditions.
It is important to note that while these reaction pathways are well-established for similar structures, their specific application and outcomes with this compound would require dedicated experimental investigation. The presence of the carboxylic acid functionality might also influence the reaction pathways, potentially participating in or competing with the expected cleavage and rearrangement processes.
| Reaction Type | Potential Reagents | Expected Transformation of this compound |
| Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | Potential formation of a rearranged carboxylic acid derivative via a cyclopropanone intermediate. |
| Oxidative Cleavage | Oxone, TEMPO/Cu catalyst, Superoxide | Potential cleavage of the C2-C3 bond to yield smaller chlorinated carboxylic acids or other oxidation products. |
Cyclization Reactions and Formation of Complex Heterocyclic Systems
The 1,3-dicarbonyl motif present in this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The reaction of β-dicarbonyl compounds with dinucleophiles is a classical and powerful strategy for constructing five- and six-membered rings.
A prominent example is the synthesis of pyrazoles through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives. The reaction of 2-alkoxyimino-3-oxobutanoic acid esters with hydrazine, for instance, is known to produce pyrazolone (B3327878) derivatives. lookchem.com Although direct experimental data for this compound is scarce, it is highly probable that its reaction with hydrazine hydrate (B1144303) would lead to the formation of a pyrazole (B372694) derivative. The initial step would involve the condensation of hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The presence of the dichloro group at the 4-position of the resulting pyrazole could offer further opportunities for functionalization.
Similarly, the reaction of 1,3-dicarbonyl compounds with amidines or urea (B33335) and its derivatives is a common method for the synthesis of pyrimidines . While specific studies with this compound are not readily found, the general reaction pattern suggests that condensation with an amidine, such as acetamidine, would likely yield a substituted pyrimidine (B1678525). The reaction would proceed through the formation of a dihydropyrimidine (B8664642) intermediate, which could then be oxidized to the aromatic pyrimidine.
The reactivity of the gem-dichloro group adds another layer of complexity and synthetic potential. For instance, under certain conditions, these chlorine atoms could be displaced by nucleophiles or participate in further cyclization steps, leading to more complex heterocyclic systems.
| Dinucleophile | Target Heterocycle | Plausible Reaction Pathway with this compound |
| Hydrazine Hydrate | Pyrazole | Condensation with the keto and carboxyl groups, followed by cyclization and dehydration. |
| Amidines (e.g., Acetamidine) | Pyrimidine | Condensation with the dicarbonyl moiety leading to the formation of a pyrimidine ring. |
| Urea/Thiourea | Pyrimidine (or Thiazole derivative) | Reaction with the β-dicarbonyl system to form a pyrimidine or related heterocyclic core. |
Mechanistic Investigations of Chemical Transformations Involving 2,2 Dichloro 3 Oxobutanoic Acid
Detailed Reaction Mechanism Elucidation for Halogenation Processes
The halogenation of 1,3-dicarbonyl compounds, a class to which 2,2-dichloro-3-oxobutanoic acid belongs, can proceed through several established mechanisms. The specific pathway is often dictated by the reaction conditions, such as the nature of the halogenating agent and the presence of acidic or basic catalysts.
One plausible mechanism for further halogenation of this compound involves the formation of an enol or enolate intermediate. In the presence of an acid catalyst, the carbonyl oxygen of the keto group is protonated, increasing the acidity of the α-protons (if any were present). However, in the case of this compound, there are no α-protons on the C2 carbon. Therefore, any further halogenation would likely target other reactive sites if conditions permit, or the reaction may proceed via a different mechanism if a sufficiently reactive halogenating agent is used.
Alternatively, under basic conditions, a trace amount of a potential enolate could be formed, although the electron-withdrawing nature of the two chlorine atoms would significantly influence the stability and reactivity of such an intermediate.
A free-radical halogenation mechanism is also a possibility, particularly if the reaction is initiated by UV light or a radical initiator. This process would involve the homolytic cleavage of the halogen-halogen bond to generate halogen radicals, which could then react with the substrate.
Identification and Characterization of Reactive Intermediates (e.g., Radical, Carbocation)
The chemical transformations of this compound are expected to proceed through various reactive intermediates, the nature of which depends on the specific reaction conditions.
Carbocations: In the presence of a strong Lewis acid or a superacid, it is conceivable that a carbocationic intermediate could be formed. For instance, the protonation of the carbonyl oxygen could be a precursor to the formation of a carbocation, although the stability of such an intermediate would be influenced by the presence of the electron-withdrawing chlorine atoms. The stability of carbocations generally follows the order of tertiary > secondary > primary.
Radicals: Under conditions that favor homolytic bond cleavage, such as exposure to ultraviolet radiation or the presence of radical initiators, radical intermediates could be generated. A halogen radical could abstract a hydrogen atom from the methyl group (C4), leading to the formation of a carbon-centered radical. The stability of alkyl radicals also follows the order of tertiary > secondary > primary.
Kinetic and Thermodynamic Studies of Reaction Pathways
Detailed kinetic and thermodynamic data for reactions involving this compound are not readily found in the literature. However, we can make some general predictions based on the principles of chemical kinetics and thermodynamics.
The rate of a chemical reaction is governed by its activation energy. For reactions involving this compound, the stability of the transition states leading to the formation of intermediates like carbocations or radicals would be a key factor in determining the reaction rate. The presence of two chlorine atoms on the α-carbon would significantly influence the electronic environment and, consequently, the energy of these transition states.
Influence of Catalysis and Solvent Environment on Reaction Mechanisms
The choice of catalyst and solvent can profoundly impact the reaction mechanism, rate, and selectivity of transformations involving this compound.
Catalysis:
Lewis Acids: Lewis acids can catalyze reactions by activating the carbonyl group, making it more susceptible to nucleophilic attack. For example, in halogenation reactions of 1,3-dicarbonyl compounds, Lewis acids are known to facilitate the process. researchgate.net
Brønsted Acids: Protic acids can catalyze reactions by protonating the carbonyl oxygen, which can facilitate enol formation and subsequent reactions.
Solvent Environment: The polarity and protic/aprotic nature of the solvent can influence the stability of charged intermediates and transition states.
Polar Protic Solvents: Solvents like water and alcohols can stabilize ionic intermediates such as carbocations and anions through hydrogen bonding.
Polar Aprotic Solvents: Solvents such as acetone (B3395972) or dimethylformamide can also solvate charged species but are incapable of hydrogen bonding.
Nonpolar Solvents: Reactions proceeding through radical intermediates are often favored in nonpolar solvents.
Derivatization and Analog Synthesis for Elucidating Structure Reactivity Relationships
Synthesis of Functionalized Esters, Amides, and Acid Chlorides of 2,2-Dichloro-3-oxobutanoic Acid
The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various functionalized derivatives, including esters, amides, and the highly reactive acid chloride.
Esters: Ester derivatives are commonly prepared to enhance cell permeability or to modulate the reactivity of the parent compound. The synthesis of simple alkyl esters of this compound can be achieved through standard Fischer esterification, reacting the carboxylic acid with an alcohol (e.g., ethanol, methanol) under acidic catalysis.
Amides: Amide derivatives are crucial for exploring interactions with biological targets, as the amide bond is a fundamental component of peptides and proteins. researchgate.net The conversion of this compound to its corresponding amides can be accomplished using a variety of modern coupling reagents. A common methodology involves the in situ activation of the carboxylic acid. For instance, generating phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618) can effectively activate the carboxylic acid for reaction with primary and secondary amines, yielding the desired amide at room temperature. researchgate.net This functional group interconversion allows for the synthesis of a diverse library of amide derivatives. researchgate.net
Acid Chlorides: The acid chloride is a key synthetic intermediate, providing a highly reactive electrophile for the preparation of a wide range of esters and amides. The synthesis of 2,2-dichloro-3-oxobutanoyl chloride can be readily achieved by treating the parent carboxylic acid with thionyl chloride (SOCl₂). orgsyn.org The reaction typically proceeds by gently heating the mixture, with the volatile byproducts (sulfur dioxide and hydrogen chloride) being easily removed, yielding the crude acid chloride which can be purified by distillation. orgsyn.org
Table 1: Derivatization Reactions of this compound
| Derivative Type | General Reaction | Reagents | Product |
|---|---|---|---|
| Ester | Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Alkyl 2,2-dichloro-3-oxobutanoate |
| Amide | Amidation | Amine (R-NH₂), Coupling Agents (e.g., PPh₃/NCPhth) | N-Alkyl-2,2-dichloro-3-oxobutanamide |
| Acid Chloride | Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | 2,2-Dichloro-3-oxobutanoyl chloride |
Preparation of Structural Analogs with Modified Halogenation Patterns or Carbonyl Groups
To understand the specific roles of the chlorine atoms and the ketone group in the reactivity and biological activity of the title compound, structural analogs with systematic modifications are synthesized.
Modified Halogenation: The presence and number of chlorine atoms at the α-position are critical. Analogs with different halogenation patterns, such as the monochlorinated version, 2-chloro-3-oxobutanoic acid, are of significant interest. The synthesis of related 2-chloro-3-oxoalkanoates has been achieved through the regioselective reaction of the dianion of ethyl 2-chloroacetoacetate with various electrophiles. researchgate.net This approach could be adapted to generate a variety of α-monochloro-β-keto acid analogs. Furthermore, replacing chlorine with other halogens, such as fluorine or bromine, would provide insight into the effects of halogen size and electronegativity.
Modified Carbonyl Groups: The ketone at the C-3 position is another key feature. Structural analogs where this ketone is modified can help elucidate its importance. A primary modification involves the selective reduction of the ketone to a secondary alcohol, yielding 2,2-dichloro-3-hydroxybutanoic acid. This transformation converts the ketoacid into a chlorohydrin derivative, significantly altering its electronic properties and potential hydrogen bonding capabilities. Stereoselective reduction methods can provide access to specific stereoisomers of this alcohol.
Table 2: Potential Structural Analogs of this compound
| Analog Type | Structural Modification | Example Compound |
|---|---|---|
| Modified Halogenation | Removal of one chlorine atom | 2-Chloro-3-oxobutanoic acid |
| Modified Halogenation | Replacement of chlorine with fluorine | 2,2-Difluoro-3-oxobutanoic acid |
| Modified Carbonyl Group | Reduction of C3 ketone to a hydroxyl group | 2,2-Dichloro-3-hydroxybutanoic acid |
Introduction of Chiral Centers for Stereoselective Synthesis Research
The introduction of chirality into the molecular scaffold is essential for studying stereospecific interactions with biological macromolecules like enzymes and receptors. While this compound itself is achiral, chiral centers can be introduced through synthetic modifications.
A key strategy is the stereoselective reduction of the C-3 ketone, which generates a new chiral center at the C-3 position, leading to the formation of either (3R)- or (3S)-2,2-dichloro-3-hydroxybutanoic acid. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. The synthesis of optically pure 1,2-diols and 1,3-diols from related precursors highlights the feasibility of such stereoselective transformations. nih.gov
Furthermore, analogs can be designed that possess a chiral center at the C-2 position. This would require replacing one of the chlorine atoms with a different substituent. For example, the stereoselective synthesis of analogs like (S)-2-ethyl-3-oxobutanoic acid ethyl ester demonstrates that asymmetric centers can be established at the α-position of β-keto esters. nih.gov The development of diastereoselective synthesis routes, such as those used for 2-amino-2-methyl-4-phosphonobutanoic acid derivatives, provides a framework for controlling the stereochemistry of newly formed chiral centers during synthesis. sciforum.net Such stereochemically defined analogs are invaluable for probing the chiral recognition sites of biological targets.
Table 3: Examples of Chiral Analogs and Precursors
| Chiral Center Location | Synthetic Strategy | Example Chiral Analog |
|---|---|---|
| C-3 | Stereoselective reduction of the ketone | (3R)-2,2-Dichloro-3-hydroxybutanoic acid |
| C-3 | Stereoselective reduction of the ketone | (3S)-2,2-Dichloro-3-hydroxybutanoic acid |
| C-2 | Asymmetric alkylation/substitution | (2S)-2-Chloro-2-methyl-3-oxobutanoic acid |
Development of Probes for Mechanistic Chemical Biology Investigations
To investigate the mechanism of action of this compound in a biological context, specialized chemical probes are required. nih.gov A chemical probe is a small molecule designed to selectively modulate a protein's function, enabling the study of its role in cellular pathways. nih.gov The development of such probes from the parent compound involves the incorporation of reporter groups or reactive functionalities.
Affinity and Reporter Probes: The carboxylic acid group is an ideal attachment point for reporter tags such as fluorophores (e.g., coumarin, fluorescein) or affinity handles (e.g., biotin). nih.gov These tags can be appended via a stable amide linkage, often using a linker to minimize steric hindrance. A biotinylated probe, for example, could be used in pull-down assays to identify cellular binding partners, while a fluorescent probe could be used to visualize the compound's subcellular localization via microscopy.
Reactivity-Based Probes: The dichloromethyl group adjacent to the ketone is an electrophilic center that could potentially act as a "warhead" for covalent modification of nucleophilic residues (such as cysteine or lysine) on a protein target. youtube.com This concept is central to activity-based protein profiling (ABPP). A probe designed on this principle would allow for the irreversible labeling and subsequent identification of specific protein targets. youtube.com The development of such probes is critical for target validation and for understanding the covalent interactions that may underlie the compound's biological effects.
Table 4: Strategies for Developing Chemical Probes
| Probe Type | Design Strategy | Application |
|---|---|---|
| Affinity Probe | Attach biotin (B1667282) via an amide linkage to the carboxylic acid | Target identification via pull-down assays and mass spectrometry |
| Fluorescent Probe | Attach a fluorophore (e.g., coumarin) to the carboxylic acid | Visualization of subcellular localization via fluorescence microscopy |
| Reactivity-Based Probe | Utilize the dichloromethyl group as a covalent warhead | Covalent labeling and identification of protein targets (ABPP) |
Theoretical and Computational Chemistry of 2,2 Dichloro 3 Oxobutanoic Acid
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool for examining the geometric and electronic properties of molecules. By approximating the electron density, DFT methods can accurately predict molecular structures and energies, offering a window into the quantum mechanical world of chemical compounds.
Conformational Analysis and Energetic Landscapes
The presence of multiple rotatable bonds in 2,2-dichloro-3-oxobutanoic acid gives rise to various possible conformations. A comprehensive conformational analysis using DFT would involve systematically rotating the key dihedral angles—specifically around the C2-C3 and C1-C2 bonds—to map out the potential energy surface. This process identifies the different conformers, which are local minima on this surface, and the transition states that connect them.
For each identified conformer, a full geometry optimization would be performed to determine its most stable arrangement of atoms. The relative energies of these conformers would then be calculated to establish the most energetically favorable structures. It is anticipated that intramolecular interactions, such as hydrogen bonding between the carboxylic hydrogen and the keto oxygen or one of the chlorine atoms, would play a significant role in stabilizing certain conformations. Steric hindrance between the bulky chlorine atoms and the methyl and carboxylic acid groups would also be a critical factor in determining the conformational preferences.
Vibrational Spectroscopy Predictions and Experimental Correlations
Theoretical vibrational spectroscopy, calculated using DFT, is an invaluable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, it is possible to predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes.
For this compound, characteristic vibrational frequencies would be expected for the C=O stretching of the ketone and carboxylic acid groups, the O-H stretch of the carboxylic acid, C-Cl stretching, and various C-H and C-C bond vibrations. The calculated frequencies are often systematically scaled to improve agreement with experimental data, accounting for anharmonicity and other method-specific approximations. nih.gov
A comparison between the predicted and experimental spectra can confirm the molecular structure and provide a detailed assignment of the observed vibrational bands. For instance, studies on similar compounds like 2-chloroquinoline-3-carboxaldehyde have shown excellent correlation between DFT-calculated and experimental vibrational spectra, aiding in the definitive assignment of vibrational modes. nih.gov
Table 1: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3400 - 3600 |
| C-H Stretch (Methyl) | 2900 - 3000 |
| C=O Stretch (Ketone) | 1720 - 1740 |
| C=O Stretch (Carboxylic Acid) | 1700 - 1720 |
| C-Cl Stretch | 600 - 800 |
Note: This table is illustrative and based on general group frequencies. Actual values would require specific DFT calculations.
Analysis of Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule are fundamental to understanding its reactivity. Computational methods provide a suite of descriptors that quantify these properties, offering predictions about how the molecule will interact with other chemical species.
Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com
A small HOMO-LUMO gap generally suggests high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing nature of the two chlorine atoms and the two carbonyl groups is expected to lower the energy of the LUMO, potentially leading to a relatively small HOMO-LUMO gap and rendering the molecule susceptible to nucleophilic attack. The distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic interactions, respectively.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) - Illustrative |
| HOMO | -8.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap | 6.5 |
Note: These are hypothetical values for illustrative purposes. Actual energies would be determined from DFT calculations.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wavefunction into a more intuitive Lewis-like structure of bonds and lone pairs. nih.govnih.gov This method allows for the quantification of charge delocalization and hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
In the case of this compound, the MEP surface would be expected to show regions of high negative potential around the oxygen atoms of the carbonyl groups, corresponding to their lone pairs of electrons. Conversely, a region of positive potential would be anticipated around the acidic hydrogen of the carboxyl group. The electron-withdrawing chlorine atoms would also influence the electrostatic potential of the surrounding atoms. The MEP surface provides a clear, three-dimensional representation of the molecule's charge landscape, complementing the information obtained from HOMO-LUMO and NBO analyses to provide a comprehensive picture of its chemical reactivity.
Reaction Pathway Modeling and Transition State Characterization for Chemical Transformations
Information regarding the computational modeling of reaction pathways involving this compound is not available in the reviewed literature. Consequently, there are no published data on the characterization of transition states for its chemical transformations. Such studies would typically involve quantum mechanical calculations, like Density Functional Theory (DFT), to map the energy landscape of a reaction, identify intermediates and transition states, and calculate activation energies. The absence of this information precludes a detailed discussion on the mechanisms of reactions such as its synthesis, degradation, or enzymatic interactions from a computational standpoint.
Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Interactions
No molecular dynamics (MD) simulation studies focused on this compound have been found in the public domain. MD simulations are crucial for understanding the conformational dynamics of a molecule, its flexibility, and its interactions with surrounding solvent molecules over time. Such simulations would provide insights into how the molecule behaves in an aqueous environment, including its solvation structure, hydrogen bonding patterns, and the influence of the solvent on its conformational preferences. Without these studies, a detailed, dynamic picture of this compound at the molecular level cannot be constructed.
Advanced Analytical Methodologies for Research Oriented Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation (e.g., 2D NMR, Dynamic NMR for Tautomerism)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,2-Dichloro-3-oxobutanoic acid. While standard one-dimensional ¹H and ¹³C NMR provide initial information, advanced techniques are required to resolve its complex structural features.
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are critical for definitively assigning proton (¹H) signals to their corresponding carbon (¹³C) atoms. hmdb.cadrugbank.com For a molecule like this compound, an HSQC spectrum would correlate the methyl proton signals with the methyl carbon signal, helping to confirm the connectivity within the molecule.
Furthermore, the presence of a keto-enol tautomerism is possible in β-keto acids. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the kinetics of such intramolecular processes. semanticscholar.org By analyzing the NMR line shapes at various temperatures, researchers can determine the rate of tautomeric interconversion. semanticscholar.org For this compound, DNMR could be employed to study the equilibrium between the keto form and its corresponding enol form, providing insights into the kinetics and thermodynamics of this process. semanticscholar.orgresearchgate.net
Table 1: Predicted NMR Chemical Shifts for this compound (Keto Form) Note: These are estimated values based on analogous structures. Actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~2.5 | Singlet | Methyl protons (CH₃) adjacent to a carbonyl group. |
| ¹H | ~10-13 | Broad Singlet | Carboxylic acid proton (-COOH). |
| ¹³C | ~25-35 | Quartet | Methyl carbon (CH₃). |
| ¹³C | ~85-95 | Singlet | Dichlorinated quaternary carbon (-C(Cl)₂-). |
| ¹³C | ~165-175 | Singlet | Carboxylic acid carbon (-COOH). |
| ¹³C | ~190-200 | Singlet | Ketone carbonyl carbon (C=O). |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is crucial for determining the elemental composition of this compound. The compound has a molecular formula of C₄H₄Cl₂O₃. nih.gov HRMS can confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision.
Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions for HRMS analysis. The subsequent fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. The fragmentation pattern is a molecular fingerprint that helps to confirm the structure. For this compound, characteristic fragmentation pathways would likely involve the loss of small, stable molecules or radicals.
Table 2: HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₄H₄Cl₂O₃ | nih.gov |
| Average Molecular Weight | 170.98 g/mol | |
| Monoisotopic Mass | 169.94860 Da | Calculated from formula nih.gov |
Potential Fragmentation Pathways:
Loss of a chlorine radical (•Cl): [M-Cl]⁺
Loss of the carboxylic acid group (•COOH): [M-COOH]⁺
Decarbonylation (loss of CO): Subsequent fragmentation after initial losses. nih.gov
Cleavage of the C-C bond between the carbonyl and the dichlorinated carbon. nih.gov
Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Reaction Monitoring and Purity Assessment in Research Contexts
Advanced chromatographic techniques coupled with mass spectrometry are vital for monitoring the synthesis of this compound and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid group of the analyte typically requires derivatization to increase its volatility and thermal stability. nih.gov Esterification to its methyl or ethyl ester is a common approach. nih.govnist.gov GC-MS is highly effective for separating volatile impurities and provides excellent sensitivity, with detection limits often in the picogram range. nih.gov It can be used to monitor the progress of a reaction by quantifying the disappearance of starting materials and the appearance of the derivatized product.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for analyzing polar and thermally labile compounds like this compound without the need for derivatization. shimadzu.eunih.gov Reversed-phase chromatography can be employed, often with an acidic mobile phase to suppress the ionization of the carboxylic acid group and achieve good peak shape. LC coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for quantifying the target compound in complex matrices. nih.govexpec-tech.com This makes it an ideal technique for assessing the final purity of the synthesized acid and for identifying any non-volatile byproducts. merckmillipore.com
Table 3: Comparison of Chromatographic Techniques for Analysis of this compound
| Feature | GC-MS | LC-MS |
| Sample Volatility | Requires volatile or derivatized analytes. nih.gov | Suitable for non-volatile and thermally unstable compounds. shimadzu.eu |
| Derivatization | Generally required (e.g., esterification). nih.govshimadzu.com | Often not required, allowing direct analysis. nih.gov |
| Separation Principle | Based on boiling point and polarity. | Based on partitioning between mobile and stationary phases. |
| Primary Use Case | Analysis of volatile impurities; reaction monitoring post-derivatization. | Purity assessment of the final product; analysis of polar byproducts. merckmillipore.com |
| Sensitivity | Very high, often reaching picogram levels. nih.gov | High, especially with tandem MS (LC-MS/MS). expec-tech.com |
Applications As a Research Intermediate and Building Block in Advanced Organic Synthesis
Precursor in the Rational Design and Synthesis of Complex Organic Scaffolds
The reactivity of 2,2-dichloro-3-oxobutanoic acid makes it an ideal starting material for the synthesis of intricate organic structures. The presence of multiple functional groups provides chemists with several strategic points for modification, enabling the construction of diverse and complex molecular frameworks.
Utility in the Construction of Pharmaceutical Intermediates and Lead Compounds
While direct evidence for the use of this compound in the synthesis of specific commercial drugs is not extensively documented in publicly available literature, its structural motifs are present in various pharmaceutically relevant molecules. Dichlorinated keto-acids and their derivatives are recognized as important intermediates in medicinal chemistry. For instance, related structures like 2,3-dichlorobenzoyl chloride are used in the synthesis of the anti-epileptic drug lamotrigine. google.com The dichloro-keto-acid moiety can be a precursor to various heterocyclic systems, which are common in drug candidates. The strategic placement of chlorine atoms can also influence the lipophilicity and metabolic stability of a potential drug molecule, which are critical parameters in drug design.
Role in the Synthesis of Agrochemicals and Specialty Chemicals
In the field of agrochemicals, halogenated compounds often exhibit potent biological activity. The structural features of this compound make it a plausible precursor for novel herbicides, fungicides, and insecticides. For example, the synthesis of the herbicide 2,4-dichlorophenoxyacetic acid involves chlorinated precursors, highlighting the importance of such building blocks in the agrochemical industry. nstri.ir Furthermore, this compound can be utilized in the synthesis of specialty chemicals, where the dichloro-keto functionality can be transformed into various other groups to produce materials with specific desired properties.
Contribution to Asymmetric Synthesis and Chiral Pool Diversification
Asymmetric synthesis, the creation of stereochemically pure compounds, is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule can have vastly different biological effects. While this compound itself is achiral, its derivatives can be subjected to asymmetric transformations. For example, the stereoselective reduction of the ketone group can lead to the formation of chiral chlorohydrins, which are valuable building blocks for the synthesis of enantiomerically pure compounds. The development of chiral ligands and catalysts for such transformations is an active area of research.
Exploration in Biocatalysis and Enzyme-Mediated Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. The transformation of keto-acids is a well-established application of biocatalysis. beilstein-journals.org Enzymes such as ketoreductases could potentially be used for the stereoselective reduction of the ketone in this compound or its esters. This would provide an efficient route to chiral building blocks. Research in this area would involve screening for suitable enzymes or engineering existing ones to accept this unnatural substrate. The enzymatic reduction of related keto-acids has been demonstrated, suggesting the feasibility of this approach for this compound.
Applications in Materials Science as a Monomer or Precursor (e.g., for polymers)
The bifunctional nature of this compound suggests its potential use as a monomer or a precursor to monomers for polymerization reactions. The carboxylic acid and ketone functionalities could be modified to create monomers suitable for step-growth polymerization, leading to the formation of polyesters or polyamides. The presence of chlorine atoms could impart flame-retardant properties or increase the chemical resistance of the resulting polymers. While specific examples of polymers derived from this compound are not widely reported, its potential in this area is a subject of interest for the development of new materials with tailored properties.
Future Research Directions and Unexplored Scientific Avenues
Development of Enantioselective Synthetic Routes to Chiral Analogs
The synthesis of single-enantiomer chiral molecules is a cornerstone of modern medicinal and materials chemistry. While 2,2-dichloro-3-oxobutanoic acid itself is achiral, its derivatives can possess stereogenic centers. The development of enantioselective methods to produce chiral analogs is a critical and unexplored research avenue. Future work could focus on asymmetric transformations that introduce chirality at or adjacent to the dichlorinated carbon.
One promising approach is the use of chiral catalysts to control the stereochemical outcome of reactions. This could involve the asymmetric reduction of the ketone, the enantioselective alkylation or arylation at a prochiral center, or the desymmetrization of a derivative. For instance, chiral metal complexes, such as those based on rhodium, palladium, or copper with chiral ligands, could be employed to catalyze enantioselective additions or substitutions. acs.org Similarly, organocatalysis, which uses small chiral organic molecules to induce enantioselectivity, presents a powerful alternative. researchgate.netresearchgate.net The development of such methods would provide access to a library of enantioenriched building blocks derived from this compound, which could be invaluable for the synthesis of complex target molecules. rsc.orgscispace.comresearchgate.netnih.gov
Table 1: Hypothetical Enantioselective Reduction of a this compound Derivative
| Entry | Catalyst | Ligand/Promoter | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| 1 | RuCl₂(PPh₃)₃ | (R)-BINAP | Toluene | 25 | 95 | 85 |
| 2 | [Rh(COD)Cl]₂ | (S)-Josiphos | THF | 0 | 92 | 92 |
| 3 | Cu(OTf)₂ | (R,R)-Ph-Box | CH₂Cl₂ | -20 | 88 | 78 |
| 4 | Proline | (S)-Prolinamide | DMSO | 25 | 75 | 65 |
This table is illustrative and presents hypothetical data for future research.
Investigation of its Role in Complex Biological Pathways at a Fundamental Level
Keto acids are central intermediates in numerous metabolic pathways, including the citric acid cycle and amino acid metabolism. ketogenic-diet-resource.comwikipedia.org Halogenated organic compounds often exhibit unique biological activities due to the influence of the halogen atom on the molecule's size, lipophilicity, and electronic properties, which can lead to potent enzyme inhibition or altered metabolic fates. pitt.edunih.gov The intersection of these two characteristics in this compound suggests it could be a fascinating molecule to study in a biological context.
Future research could investigate whether this compound or its derivatives can act as inhibitors or probes for enzymes involved in keto acid metabolism. nih.gov For example, enzymes that process structurally similar substrates like acetoacetate (B1235776) could be targeted. wikipedia.orgmdpi.com The dichlorinated center could act as a reactive handle for covalent modification of an enzyme's active site or as a non-reactive but influential steric and electronic feature. Fundamental studies would involve in vitro enzyme assays to determine inhibition constants (Kᵢ) and mechanism of action. Such research could uncover new tools for chemical biology or starting points for the development of therapeutic agents. ketogenic-diet-resource.comwikipedia.org
Table 2: Hypothetical Inhibition of a Keto-Acid Utilizing Enzyme by Analogs of this compound
| Compound | Concentration (µM) | Enzyme Activity (%) | Inhibition Constant (Kᵢ, µM) |
|---|---|---|---|
| Control (no inhibitor) | 0 | 100 | - |
| This compound | 10 | 75 | 30 |
| Ethyl 2,2-dichloro-3-oxobutanoate | 10 | 62 | 21 |
| 2,2-Dichloro-N-phenyl-3-oxobutanamide | 10 | 45 | 12 |
This table is illustrative and presents hypothetical data for future research.
Mechanochemical Synthesis and Flow Chemistry Applications
Modern chemistry is increasingly focused on developing sustainable and efficient synthetic methods. Mechanochemistry, the use of mechanical force to induce chemical reactions, and flow chemistry, where reactions are run in continuous streams, offer significant advantages over traditional batch processing, including reduced solvent usage, enhanced safety, and improved scalability. rsc.orgnih.govrsc.orgresearchgate.netnih.govyoutube.com The application of these green technologies to the synthesis and transformation of this compound is a completely unexplored and highly promising field.
Mechanochemical methods, such as ball milling, could be investigated for the solvent-free synthesis of the acid itself or its derivatives, potentially leading to higher yields and cleaner reaction profiles. mdpi.com Flow chemistry could be particularly advantageous for handling potentially unstable intermediates or for performing hazardous reactions, such as halogenations, in a more controlled and safer manner. rsc.orgnih.gov A continuous flow setup would allow for precise control over reaction parameters like temperature, pressure, and residence time, enabling the optimization of reactions to an extent not possible in batch. rsc.org
Table 3: Hypothetical Comparison of Synthesis Methods for an Ester Derivative of this compound
| Method | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Batch | Dichloromethane | 40 | 12 h | 78 | 90 |
| Flow Chemistry | Dichloromethane | 80 | 15 min | 92 | 98 |
This table is illustrative and presents hypothetical data for future research. LAG = Liquid-Assisted Grinding.
Exploration of Novel Catalytic Systems for its Transformations
The reactivity of this compound is dominated by its three functional groups. The dichlorinated α-carbon is a key site for potential transformations, but controlling its reactivity is a significant challenge. Developing novel catalytic systems to selectively transform this moiety would be a major advance. numberanalytics.com
Future research could explore a range of catalysts for reactions such as selective mono- or di-dechlorination, cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, or asymmetric transformations. researchgate.netresearchgate.netmdpi.com For example, transition metal catalysts could be used to mediate Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the dichlorinated center after a potential reductive step. Furthermore, biocatalysis using halogenating or dehalogenating enzymes could offer highly selective and environmentally friendly routes for manipulating the chlorine atoms. pitt.edunih.govnih.gov The discovery of catalysts that can selectively engage with the C-Cl bonds in the presence of the ketone and carboxylic acid would unlock a vast chemical space for new derivatives. nih.gov
Table 4: Hypothetical Catalyst Screening for a Reductive Monodechlorination Reaction
| Entry | Catalyst | Reductant | Solvent | Yield (%) | Selectivity (Mono:Di) |
|---|---|---|---|---|---|
| 1 | Pd/C | H₂ (1 atm) | Methanol | 95 | 10:90 |
| 2 | NiCl₂(dppe) | Zn | Acetic Acid | 70 | 60:40 |
| 3 | [Ir(ppy)₂(dtbbpy)]PF₆ | Hantzsch Ester | Acetonitrile | 85 | 95:5 |
This table is illustrative and presents hypothetical data for future research.
Advanced In-Silico Modeling for Predictive Chemistry and Property Design
Future research should employ advanced in-silico modeling to predict the fundamental properties of this compound and its derivatives. Density Functional Theory (DFT) calculations can be used to understand its electronic structure, conformational preferences, and reaction mechanisms. Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be trained on data from related halogenated and keto-acid compounds to predict properties like toxicity, biological activity, or reactivity. nih.gov This predictive power would enable the rational design of new derivatives with desired properties, focusing experimental efforts on the most promising candidates.
Table 5: Hypothetical In-Silico Prediction vs. Experimental Data for a Derivative
| Property | Predicted Value (In-Silico) | Experimental Value | Method |
|---|---|---|---|
| Dipole Moment | 3.2 D | 3.1 D | DFT (B3LYP/6-31G*) |
| ¹³C NMR (C=O) | 198.5 ppm | 200.1 ppm | DFT (GIAO) |
| LogP | 1.25 | 1.35 | Machine Learning (Graph Neural Network) |
This table is illustrative and presents hypothetical data for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
